(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
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Description
(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.363. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- Enantioselective Synthesis Techniques : Studies have demonstrated enantioselective synthesis methods for related compounds, which are crucial in the production of optically active pharmaceuticals and other chemical entities. For instance, an enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid was achieved starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso, Santacana, Rafecas, & Riera, 2005).
Synthesis of Derivatives
- Synthesis of Amino Acid Derivatives : The compound and its derivatives are used in the synthesis of amino acids and related structures. For example, synthesis of 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids, have been described (Arvanitis et al., 1998).
Molecular Modification for Specific Applications
- Cross-Coupling in Organic Chemistry : The compound plays a role in cross-coupling reactions, important in organic synthesis and pharmaceutical development. A study on meta-C–H arylation and methylation of 3-phenylpropanoic acid derivatives using a nitrile template is an example of this application (Wan, Dastbaravardeh, Li, & Yu, 2013).
Chemical Synthesis for Industrial Applications
- Synthesis of Luminescent Molecular Crystals : The compound has been used in the synthesis of organic molecular crystals with stable photoluminescence, which has applications in materials science and engineering (Zhestkij et al., 2021).
Applications in Polymer Science
- Radical Polymerization : It has been involved in radical polymerization processes, indicating its utility in polymer science and engineering. For example, its derivatives were used in the free radical polymerization of vinylic monomers (Colombani, Beliard, & Chaumont, 1996).
Nonlinear Optical (NLO) Activity
- NLO Active Compounds : Investigations into the nonlinear optical (NLO) activity of related compounds have been conducted, which is significant in the field of optoelectronics (Venkatesan et al., 2016).
Properties
IUPAC Name |
(2R)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUONYUXLITPJQ-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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